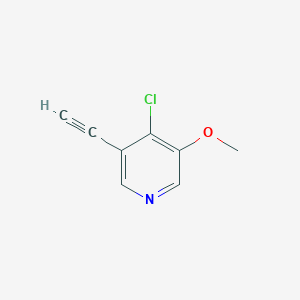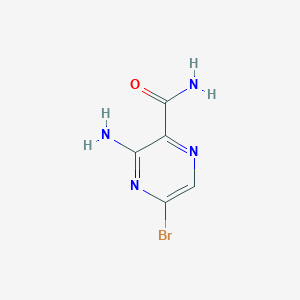![molecular formula C10H10N2OS B12975432 3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
3-Methylbenzo[b]thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzo[b]thiophene-2-carbohydrazide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[b]thiophene-2-carbohydrazide typically involves the following steps:
Formation of 3-Methylbenzo[b]thiophene-2-carboxylic acid: This can be achieved through various organic synthesis methods, including the reaction of 3-methylthiophene with suitable reagents.
Conversion to 3-Methylbenzo[b]thiophene-2-carboxylic acid hydrazide: The carboxylic acid is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Substitution: The methyl and carbohydrazide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Methylbenzo[b]thiophene-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes. Its heterocyclic structure imparts unique properties that can be exploited in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene ring can also participate in π-π interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
- 3-Methylbenzo[b]thiophene-2-carboxylic acid
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- 3-Methylbenzo[b]thiophene-2-carboxamide
Comparison: 3-Methylbenzo[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxylic acid, carboxaldehyde, and carboxamide counterparts, the carbohydrazide derivative offers additional functionalization possibilities, making it a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
3-methyl-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2OS/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
Clé InChI |
WHDIYDYDOLXNND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)

![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)




![tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B12975419.png)


![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
